Loprazolam

Descripción general

Descripción

Loprazolam es un medicamento benzodiazepínico conocido por sus propiedades ansiolíticas, anticonvulsivas, hipnóticas, sedantes y relajantes musculares esqueléticos . Se utiliza principalmente para el tratamiento a corto plazo del insomnio moderadamente grave, caracterizado por dificultad para conciliar el sueño o despertares nocturnos frecuentes . This compound fue patentado en 1975 e introducido en el uso médico en 1983 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Loprazolam se puede sintetizar a través de varios métodos, incluida la reacción de 2-amino-5-clorobenzofenona con cloruro de cloroacetilo para formar 2-cloroacetilamino-2’,5-diclorobenzofenona. Este intermedio luego se hace reaccionar con urotropina y acetato de amonio para producir 7-cloro-5-(2-clorofenil)-1,3-dihidro-2H-1,4-benzodiazepina-2-cetona . El paso final implica la oxidación con peróxido de hidrógeno para producir el compuesto deseado .

Métodos de Producción Industrial: La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando vías de reacción similares, con optimización para el rendimiento y la pureza. El proceso se lleva a cabo en condiciones controladas para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Loprazolam se somete a varias reacciones químicas, que incluyen:

Oxidación: Conversión de intermedios al producto final utilizando agentes oxidantes como el peróxido de hidrógeno.

Sustitución: Formación de intermedios a través de reacciones de sustitución que involucran cloruro de cloroacetilo.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno para reacciones de oxidación.

Reactivos de Sustitución: Cloruro de cloroacetilo para reacciones de acilación.

Productos Principales: El producto principal formado a partir de estas reacciones es el propio this compound, con intermedios como 2-cloroacetilamino-2’,5-diclorobenzofenona y 7-cloro-5-(2-clorofenil)-1,3-dihidro-2H-1,4-benzodiazepina-2-cetona .

Aplicaciones Científicas De Investigación

Loprazolam tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Loprazolam ejerce sus efectos actuando como un modulador alostérico positivo del receptor de ácido gamma-aminobutírico (GABA) tipo A . Mejora la neurotransmisión inhibitoria aumentando la frecuencia de apertura del canal de iones cloruro, lo que lleva a la hiperpolarización de la membrana neuronal y la reducción de la excitabilidad neuronal . Este mecanismo subyace a sus propiedades ansiolíticas, anticonvulsivas, hipnóticas y relajantes musculares .

Comparación Con Compuestos Similares

Loprazolam es similar a otras benzodiazepinas como diazepam, lorazepam y alprazolam . tiene propiedades únicas que lo distinguen de estos compuestos:

Vida Media Intermedia: This compound tiene una vida media intermedia, lo que lo hace menos propenso a la sedación diurna en comparación con las benzodiazepinas de acción más prolongada como el diazepam.

Tolerancia Reducida: Los estudios sugieren que this compound puede tener un menor potencial para el desarrollo de tolerancia en comparación con otras benzodiazepinas.

Compuestos Similares:

Diazepam: Conocido por sus efectos de larga duración y uso en ansiedad y espasmos musculares.

Lorazepam: Una benzodiazepina de acción corta utilizada para la ansiedad y los trastornos convulsivos.

Alprazolam: Comúnmente utilizado para los trastornos de pánico y la ansiedad.

El perfil farmacocinético único de this compound y su eficacia terapéutica lo convierten en una opción valiosa para el tratamiento a corto plazo del insomnio y afecciones relacionadas.

Actividad Biológica

Loprazolam is a 1,4-benzodiazepine primarily used for its hypnotic properties, particularly in the management of insomnia. This article explores the biological activity of this compound, examining its pharmacodynamics, efficacy in clinical studies, and safety profile based on diverse research findings.

Pharmacodynamics

This compound exhibits its effects primarily through modulation of the GABA-A receptor, enhancing the inhibitory neurotransmitter GABA's action. This results in increased neuronal inhibition, leading to sedative and anxiolytic effects. The compound has a relatively short half-life of 7 to 8 hours, making it suitable for patients who require quick onset sleep without significant residual effects the following day .

Key Pharmacodynamic Properties:

- Half-life: 7 to 8 hours

- Mechanism: Enhances GABA-A receptor activity

- Effects: Sedation, anxiolysis, muscle relaxation

Efficacy in Clinical Studies

Several clinical trials have assessed the effectiveness of this compound in treating insomnia and anxiety disorders. Notably, a double-blind study showed that this compound at doses of 1 mg and 2 mg significantly improved sleep quality compared to placebo. The study indicated that while both doses were effective, the higher dose provided superior results without notable side effects .

Comparative Effectiveness

In comparative studies against other benzodiazepines like triazolam and flurazepam, this compound demonstrated comparable efficacy in:

- Hastening sleep onset

- Reducing nocturnal awakenings

- Increasing total sleep duration

The following table summarizes findings from key studies:

Case Studies and Observational Findings

A review of long-term usage indicated that patients treated with this compound did not develop tolerance over extended periods. However, rebound insomnia was noted after withdrawal, suggesting careful management is necessary when discontinuing treatment .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, potential side effects include sedation and cognitive impairment. Reports indicate that higher doses may lead to residual sedation the next day, which can be problematic for some patients .

Common Adverse Effects:

- Daytime sedation

- Cognitive impairment

- Rebound insomnia upon discontinuation

Propiedades

IUPAC Name |

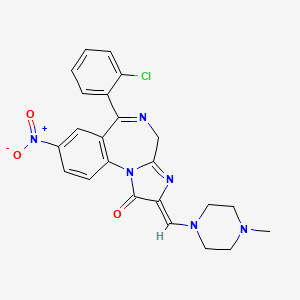

(2Z)-6-(2-chlorophenyl)-2-[(4-methylpiperazin-1-yl)methylidene]-8-nitro-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN6O3/c1-27-8-10-28(11-9-27)14-19-23(31)29-20-7-6-15(30(32)33)12-17(20)22(25-13-21(29)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEFBSAVJNEPTR-RGEXLXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70111-54-5 (methyl sulfate) | |

| Record name | Loprazolam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30894873 | |

| Record name | Loprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61197-73-7 | |

| Record name | Loprazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61197-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loprazolam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loprazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOPRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/759N8462G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.